3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide
Description
3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide is a heterocyclic compound featuring a fused triazolo-pyridine core substituted with an isopropyl group at position 3 and a carbohydrazide (-CONHNH₂) moiety at position 4. The carbohydrazide group enhances hydrogen-bonding capacity, which is critical for interactions with biological targets .
Properties
Molecular Formula |
C10H17N5O |
|---|---|
Molecular Weight |
223.28 g/mol |
IUPAC Name |
3-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide |
InChI |
InChI=1S/C10H17N5O/c1-6(2)9-14-13-8-4-3-7(5-15(8)9)10(16)12-11/h6-7H,3-5,11H2,1-2H3,(H,12,16) |
InChI Key |
KEZQEVBWFOSWEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C2N1CC(CC2)C(=O)NN |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide typically involves a one-pot reaction. A common synthetic route includes the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions . This method is efficient and operationally simple, providing good yields of the desired product. Industrial production methods may involve scaling up this reaction with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the triazole ring, using reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various biological pathways, leading to antimicrobial and antiviral effects .
Comparison with Similar Compounds
Substituent Variations at Position 3
Key Insights :
Functional Group Variations at Position 6
Key Insights :
- The carbohydrazide group in the target compound enables strong hydrogen-bonding interactions, critical for binding to enzymes or receptors, as seen in antihypertensive triazolo-pyrimidine derivatives . Amine-substituted analogues may prioritize passive diffusion over target specificity .
Analogues with Different Heterocyclic Cores
Key Insights :
- Pyrazine cores (e.g., triazolo[4,3-a]pyrazine) improve solubility but may reduce binding affinity compared to pyridine analogues .
Physicochemical and Pharmacokinetic Comparison
Key Insights :
- The target compound’s isopropyl group contributes to moderate lipophilicity (LogP ~2), favoring membrane permeability. Pyrimidine-based analogues exhibit higher LogP, reducing solubility but enhancing tissue penetration . Pyrazine derivatives prioritize solubility, making them suitable for intravenous formulations .
Biological Activity
3-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide is a heterocyclic compound belonging to the triazolopyridine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in antimicrobial and anticancer therapies. This article will explore its biological activity through various studies and data.
- IUPAC Name : this compound
- Molecular Formula : C₈H₁₄N₄O
- Molecular Weight : 166.22 g/mol
Antimicrobial Activity
Research indicates that derivatives of triazolopyridines exhibit significant antimicrobial properties. For instance:
- A study found that compounds similar to 3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine demonstrated effective inhibition against various bacterial strains with Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL .
Anticancer Potential
The anticancer activity of this compound has been evaluated in several studies:
- Case Study 1 : A derivative of triazolopyridine showed cytotoxic effects against the MCF7 breast cancer cell line with an IC50 value of 12.5 µM .
- Case Study 2 : Another study reported that similar compounds induced apoptosis in human lung cancer cells (A549) with an IC50 value of 26 µM .
The biological activity of 3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine is attributed to its ability to interact with various molecular targets:
- Cell Cycle Inhibition : The compound has been shown to inhibit key proteins involved in cell cycle regulation.
- Reactive Oxygen Species (ROS) Generation : It induces ROS production leading to oxidative stress in cancer cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazolopyridine derivatives. Modifications at specific positions on the triazole ring have been linked to enhanced potency and selectivity:
| Modification | Effect on Activity |
|---|---|
| Alkyl group at N1 | Increased lipophilicity and cellular uptake |
| Substituents on the pyridine ring | Enhanced binding affinity to target proteins |
Research Findings
Several studies have highlighted the promising biological activities of 3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine derivatives:
- Antimicrobial Screening : A range of derivatives was tested against Gram-positive and Gram-negative bacteria with notable efficacy.
- Cytotoxicity Assays : Various derivatives exhibited significant cytotoxicity across different cancer cell lines (e.g., MCF7 and A549).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
